Cas no 592546-58-2 (2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide)
2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide
- 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- AKOS000294903
- 2-(3-formylindol-1-yl)-N-(2-methoxyphenyl)acetamide
- 592546-58-2
-
- MDL: MFCD03905822
- Inchi: 1S/C18H16N2O3/c1-23-17-9-5-3-7-15(17)19-18(22)11-20-10-13(12-21)14-6-2-4-8-16(14)20/h2-10,12H,11H2,1H3,(H,19,22)
- InChI Key: YJRCRVCDXXUREA-UHFFFAOYSA-N
- SMILES: O=C(CN1C=C(C=O)C2C=CC=CC1=2)NC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 308.11609238Da
- Monoisotopic Mass: 308.11609238Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 60.3Ų
2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM334069-1g |
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide |
592546-58-2 | 95%+ | 1g |
$583 | 2023-02-02 | |
| Chemenu | CM334069-1g |
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide |
592546-58-2 | 95%+ | 1g |
$589 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673619-1g |
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide |
592546-58-2 | 98% | 1g |
¥7953.00 | 2024-05-07 | |
| Crysdot LLC | CD11098188-1g |
2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide |
592546-58-2 | 97% | 1g |
$583 | 2024-07-18 |
2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide
Comprehensive Overview of 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide (CAS No. 592546-58-2)
2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide (CAS No. 592546-58-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its CAS number 592546-58-2, features a distinctive combination of an indole core and a methoxy-phenyl moiety, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its role as a precursor for developing novel therapeutic agents, especially in areas like neurodegenerative diseases and cancer research.
The molecular structure of 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide includes a formyl group attached to the indole ring, which enhances its reactivity and versatility in chemical transformations. This feature is critical for designing drug-like molecules with improved pharmacokinetic properties. Recent studies have explored its potential as a scaffold for kinase inhibitors, a hot topic in precision medicine. Given the rising demand for targeted therapies, this compound aligns with current trends in personalized healthcare and AI-driven drug discovery.
In the context of green chemistry, 592546-58-2 has also been investigated for its compatibility with sustainable synthesis methods. With growing emphasis on environmentally friendly processes, researchers are optimizing its production to minimize waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).
From a commercial perspective, the compound's CAS registry number (592546-58-2) is frequently searched in chemical databases and patent literature, reflecting its industrial relevance. Suppliers often highlight its purity (>98%) and stability under standard storage conditions, making it a reliable choice for high-throughput screening and medicinal chemistry projects. Its applications extend to academic research, where it serves as a model for studying molecular interactions and structure-activity relationships (SAR).
As the scientific community continues to explore indole derivatives, 2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide remains a compound of interest due to its multifunctional potential. Whether in drug development or material science, its versatility underscores the importance of specialized intermediates in advancing innovation. For those seeking detailed spectroscopic data or synthetic protocols, reputable sources like PubChem and Reaxys provide extensive documentation.
592546-58-2 (2-(3-Formyl-indol-1-yl)-N-(2-methoxy-phenyl)-acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)